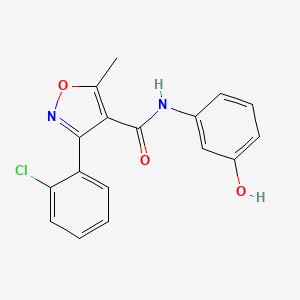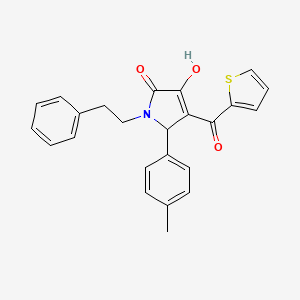![molecular formula C28H20N2O8S B11514784 phenyl 6-[(3-methylphenyl)(phenoxycarbonyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11514784.png)
phenyl 6-[(3-methylphenyl)(phenoxycarbonyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL 6-{[(3-METHYLPHENYL)(PHENOXYCARBONYL)AMINO]SULFONYL}-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate structure, which includes a benzoxazole ring, a sulfonyl group, and various aromatic substituents. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL 6-{[(3-METHYLPHENYL)(PHENOXYCARBONYL)AMINO]SULFONYL}-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of the sulfonyl and phenoxycarbonyl groups. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfonyl Group: This step often involves the reaction of the benzoxazole intermediate with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Addition of Phenoxycarbonyl Group: The final step may include the reaction of the sulfonylated benzoxazole with phenoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PHENYL 6-{[(3-METHYLPHENYL)(PHENOXYCARBONYL)AMINO]SULFONYL}-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
PHENYL 6-{[(3-METHYLPHENYL)(PHENOXYCARBONYL)AMINO]SULFONYL}-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PHENYL 6-{[(3-METHYLPHENYL)(PHENOXYCARBONYL)AMINO]SULFONYL}-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
PHENYL 6-{[(3-METHYLPHENYL)(PHENOXYCARBONYL)AMINO]SULFONYL}-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE: shares similarities with other benzoxazole derivatives and sulfonyl-containing compounds.
Uniqueness
- The unique combination of the benzoxazole ring, sulfonyl group, and phenoxycarbonyl group in this compound provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C28H20N2O8S |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
phenyl 6-[(3-methylphenyl)-phenoxycarbonylsulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C28H20N2O8S/c1-19-9-8-10-20(17-19)30(28(33)37-22-13-6-3-7-14-22)39(34,35)23-15-16-24-25(18-23)38-27(32)29(24)26(31)36-21-11-4-2-5-12-21/h2-18H,1H3 |
InChI Key |
XFRQOYRMCZKYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)OC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)N(C(=O)O4)C(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11514701.png)
![5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine](/img/structure/B11514716.png)

![1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one](/img/structure/B11514739.png)
![7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11514744.png)

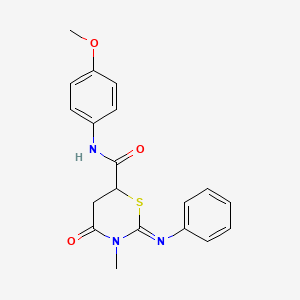

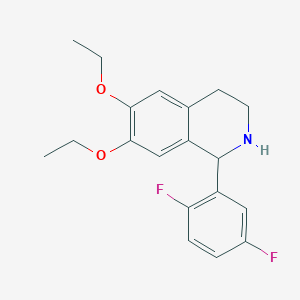
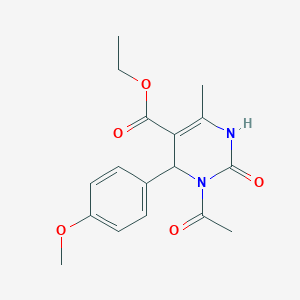
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11514770.png)
![N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B11514774.png)
